molecular formula C9H10BrFO B073292 1-(3-Bromopropoxy)-4-fluorobenzene CAS No. 1129-78-8

1-(3-Bromopropoxy)-4-fluorobenzene

Cat. No. B073292
CAS RN: 1129-78-8
M. Wt: 233.08 g/mol
InChI Key: VKNUENLPKPOOPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds structurally related to 1-(3-Bromopropoxy)-4-fluorobenzene often involves multiple steps, including diazotization, bromination, and radical bromination reactions. For example, 1,2-bis(bromomethyl)-4-fluorobenzene can be synthesized from 3,4-dimethylbenzenamine through diazotization followed by bromination. Factors such as the raw material rate, reaction time, and temperature significantly affect the yield and purity of the final product (Guo Zhi-an, 2009).

Molecular Structure Analysis

The molecular structure of related fluorobenzene derivatives is often characterized using techniques such as GC-MS and 1H NMR. These methods provide detailed insights into the molecular geometry, bonding patterns, and the electronic environment of the atoms within the molecule. The presence of fluorine and bromine atoms significantly influences the chemical shifts observed in NMR spectroscopy, offering clues about the electronic structure and reactivity of the compound.

Chemical Reactions and Properties

Compounds like 1-(3-Bromopropoxy)-4-fluorobenzene participate in various chemical reactions, including nucleophilic substitution and carbonylative transformations. These reactions can be influenced by the presence of the fluorine and bromine atoms, which affect the compound's reactivity towards different nucleophiles. Studies have shown that different types of nucleophiles, including N-N, N-C, O-C, and N-S types, can effectively couple with such fluorobenzene derivatives under the right conditions, leading to a variety of heterocyclic compounds (Jianbin Chen et al., 2014).

Scientific Research Applications

Application 1: Solubility Study

  • Summary of the Application : The solubility of 1-(3-Bromopropoxy)-4-chlorobenzene, a compound similar to 1-(3-Bromopropoxy)-4-fluorobenzene, was studied in aqueous ethanol solutions .
  • Methods of Application : The solubilities were measured within the temperature range of (273.15–303.15) K using a laser monitoring system . The solubility data were regressed by the Buchowski–Ksiazaczak λh and the modified Apelblat models .
  • Results or Outcomes : The solubilities of 1-(3-bromopropoxy)-4-chlorobenzene in the aqueous ethanol mixtures increase with increasing temperature . The calculated solubilities showed good agreement with the experimental data .

Application 2: Synthesis of Chalcone Derivatives

  • Summary of the Application : A series of chalcone derivatives were synthesized, including (E)-1-(2-(3-bromopropoxy)phenyl)-3-phenylprop-2-en-1-one .
  • Methods of Application : The compounds were synthesized and characterized by 1H NMR, HRMS . The crystalline structures of some compounds were further characterized by X-ray crystal diffraction .
  • Results or Outcomes : Two of the compounds showed inhibitory activity on α-glucosidase, but two different compounds increased the activity of α-glucosidase .

Safety And Hazards

The safety data sheet for a similar compound, 1-(3-Bromopropoxy)-3-chlorobenzene, indicates that it is harmful if swallowed or inhaled, and it may cause skin and eye irritation. It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-(3-bromopropoxy)-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrFO/c10-6-1-7-12-9-4-2-8(11)3-5-9/h2-5H,1,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKNUENLPKPOOPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCCBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10293582
Record name 1-(3-bromopropoxy)-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10293582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromopropoxy)-4-fluorobenzene

CAS RN

1129-78-8
Record name 1129-78-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90824
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(3-bromopropoxy)-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10293582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-bromopropoxy)-4-fluorobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 11.2 g (0.1 mol) of 4-fluorophenol, 16.5 g (0.12 mol) of pulverized potassium carbonate, 20.2 g (0.1 mol) of 1,3-dibromopropane and 100 ml of anhydrous dimethoxyethane was refluxed under nitrogen for 6 hours and then cooled. The mixture was diluted with methylene chloride and washed with water. The resultant organic product solution was dried over Na2SO4 and evaporated in vacuo. The residue was chromatographed on silica gel using cyclohexane elution to give pure product.
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
20.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 4-fluorophenol (0.0567 g, 0.506 mmol) in acetonitrile (4 mL) was added 1,3-dibromopropane (0.520 mL, 5.12 mmol) followed by Cs2CO3 (0.252 g, 0.774 mmol). The reaction mixture was stirred for 24 h and then concentrated under vacuum. The resulting residue was treated with H2O (4 mL) and extracted with DCM (8 mL). The organic layer was dried through a phase separator and concentrated under vacuum. The residue was taken up in DMSO and purified by preparatory HPLC (without TFA) to give the title compound (0.0173 g, 14.7%). EI-MS Rt (2.25 min).
Quantity
0.0567 g
Type
reactant
Reaction Step One
Quantity
0.52 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0.252 g
Type
reactant
Reaction Step Two
Yield
14.7%

Synthesis routes and methods III

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Bromopropoxy)-4-fluorobenzene
Reactant of Route 2
Reactant of Route 2
1-(3-Bromopropoxy)-4-fluorobenzene
Reactant of Route 3
Reactant of Route 3
1-(3-Bromopropoxy)-4-fluorobenzene
Reactant of Route 4
Reactant of Route 4
1-(3-Bromopropoxy)-4-fluorobenzene
Reactant of Route 5
Reactant of Route 5
1-(3-Bromopropoxy)-4-fluorobenzene
Reactant of Route 6
Reactant of Route 6
1-(3-Bromopropoxy)-4-fluorobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.